[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate
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Overview
Description
The compound [(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate is a complex organic molecule with a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the core structure: This involves the assembly of the oxacyclotetradecane ring system through cyclization reactions.
Functional group modifications: Introduction of various functional groups such as benzenesulfonamido, carbamoyloxy, and methoxyimino groups through substitution and addition reactions.
Final assembly: Coupling of the core structure with the 3-methylbutanoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Including crystallization, chromatography, and distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biochemical pathways to alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate
- This compound
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C60H100N4O20S |
---|---|
Molecular Weight |
1229.5 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C60H100N4O20S/c1-31(2)25-44(65)80-49-37(8)51(41(12)79-57-53(74-18)52(73-17)46(66)40(11)78-57)82-55(69)39(10)50(81-45-26-33(4)64(16)29-35(6)76-45)36(7)48(83-56-47(67)43(63-75-19)27-34(5)77-56)32(3)28-60(15,54(68)38(49)9)84-58(70)62-59(13,14)30-61-85(71,72)42-23-21-20-22-24-42/h20-24,31-41,45-53,56-57,61,66-67H,25-30H2,1-19H3,(H,62,70)/b63-43-/t32-,33+,34+,35-,36+,37+,38+,39+,40+,41+,45-,46+,47+,48-,49+,50-,51-,52+,53+,56-,57-,60-/m0/s1 |
InChI Key |
JCUPFQUUARRICQ-DXXMFXFBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](O[C@H](CN1C)C)O[C@H]2[C@@H]([C@H]([C@H](C[C@](C(=O)[C@@H]([C@@H]([C@H]([C@H](OC(=O)[C@@H]2C)[C@@H](C)O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)O[C@H]5[C@@H](/C(=N\OC)/C[C@H](O5)C)O)C |
Canonical SMILES |
CC1CC(OC(CN1C)C)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)C(C)OC3C(C(C(C(O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)OC5C(C(=NOC)CC(O5)C)O)C |
Origin of Product |
United States |
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